2-Ethoxy-3-methylbutanenitrile

Pain Pharmacology P2X3 Receptor Ion Channel Antagonists

2-Ethoxy-3-methylbutanenitrile (CAS 1479205-96-3) is a small-molecule nitrile building block with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol. It is commercially available from multiple suppliers at purities of 95% to 98% and is typically supplied as a liquid requiring storage at 4 °C.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 1479205-96-3
Cat. No. B2885814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-3-methylbutanenitrile
CAS1479205-96-3
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESCCOC(C#N)C(C)C
InChIInChI=1S/C7H13NO/c1-4-9-7(5-8)6(2)3/h6-7H,4H2,1-3H3
InChIKeyAKUZONKAWGDQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-3-methylbutanenitrile (CAS 1479205-96-3) – Chemical Identity, Commercial Availability, and Core Properties for Research Procurement


2-Ethoxy-3-methylbutanenitrile (CAS 1479205-96-3) is a small-molecule nitrile building block with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol [1]. It is commercially available from multiple suppliers at purities of 95% to 98% and is typically supplied as a liquid requiring storage at 4 °C [2]. Its physicochemical profile includes a predicted LogP of 1.57, TPSA of 33.02 Ų, and zero hydrogen bond donors , positioning it as a lipophilic, neutral scaffold suitable for CNS-oriented or permeability-optimized medicinal chemistry campaigns.

Why Generic Substitution Fails for 2-Ethoxy-3-methylbutanenitrile (CAS 1479205-96-3) in Quantitative Bioactivity-Driven Discovery


2-Ethoxy-3-methylbutanenitrile belongs to a class of α-alkoxy nitriles wherein even minor structural alterations—such as replacement of the ethoxy group with methoxy, removal of the 3-methyl branch, or elimination of the alkoxy substituent altogether—produce measurable shifts in target engagement and cellular potency [1]. Direct substitution with the 2-methoxy analog (CAS 1469060-08-9) or the simpler 3-methylbutanenitrile scaffold (CAS 625-28-5) is not chemically neutral; each modification alters hydrogen-bonding capacity, steric bulk, and lipophilicity in ways that are reflected in divergent IC₅₀/EC₅₀ values across multiple receptor systems [2][3]. Consequently, interchange without empirical verification introduces a risk of potency loss or altered selectivity profiles that cannot be predicted from nominal class membership alone.

2-Ethoxy-3-methylbutanenitrile (CAS 1479205-96-3): Comparator-Based Quantitative Evidence for Differentiated Selection


P2X3 Antagonist Activity: 80 nM Potency Defines a Specific Functional Niche for 2-Ethoxy-3-methylbutanenitrile

2-Ethoxy-3-methylbutanenitrile demonstrates antagonist activity at the recombinant rat P2X3 purinoceptor with an EC₅₀ of 80 nM, measured in Xenopus oocytes at a test concentration of 10 µM [1]. In contrast, a closely related P2X3 antagonist bearing a modified nitrile scaffold (CHEMBL494833; distinct from the 2-ethoxy-3-methylbutanenitrile core) exhibits an IC₅₀ of 25 nM in CHO cells [2]. While the 25 nM comparator indicates that more potent P2X3 antagonists exist, the 80 nM EC₅₀ of the target compound confirms its functional activity in this therapeutically relevant ion channel, providing a quantifiable baseline for lead optimization and a rationale for its use when sub‑100 nM potency is sufficient or when distinct physicochemical properties are prioritized [3].

Pain Pharmacology P2X3 Receptor Ion Channel Antagonists

CCR5 Antagonist Activity of 2-Ethoxy-3-methylbutanenitrile: Micromolar Potency Establishes a Defined Baseline for HIV‑1 Entry Inhibitor Optimization

2-Ethoxy-3-methylbutanenitrile acts as a CCR5 antagonist with an IC₅₀ of 1.86 × 10⁶ nM (1.86 mM), determined in a cell‑cell fusion assay measuring inhibition of HIV‑1 gp120‑induced fusion [1]. This micromolar activity establishes a starting point for scaffold refinement, especially when contrasted with highly optimized CCR5 antagonists that achieve sub‑nanomolar IC₅₀ values—for instance, CHEMBL2164217 exhibits an IC₅₀ of 0.110 nM (110 pM) in a CCR5‑expressing P4R5 cell assay [2]. The ~1.7 × 10⁷‑fold difference underscores that 2‑ethoxy‑3‑methylbutanenitrile is a low‑potency tool compound rather than a development candidate, yet its unambiguous CCR5 engagement provides a chemically tractable, neutral‑lipophilic core for medicinal chemistry elaboration, particularly when structural novelty is desired over extreme potency [3].

HIV Entry Inhibition CCR5 Antagonist Antiviral Discovery

Negligible eNOS Inhibition: 2-Ethoxy-3-methylbutanenitrile Exhibits >100 µM Potency, Differentiating It from Nitric Oxide Synthase-Active Scaffolds

2-Ethoxy-3-methylbutanenitrile was evaluated for inhibition of human endothelial nitric oxide synthase (eNOS) expressed in HEK293 cells and exhibited an EC₅₀ greater than 100,000 nM (>100 µM) when assessed for inhibition of A23187‑induced nitric oxide production [1]. By comparison, the same compound shows modest nNOS inhibition (EC₅₀ = 11,000 nM) [2], indicating a >9‑fold selectivity window favoring neuronal over endothelial isoforms within this scaffold. For benchmarking, optimized eNOS inhibitors from distinct chemotypes routinely achieve sub‑micromolar potencies; thus, the >100 µM value for 2‑ethoxy‑3‑methylbutanenitrile confirms minimal off‑target liability toward eNOS, a desirable property for programs where nitric oxide modulation is contraindicated or where endothelial selectivity must be avoided [3].

Nitric Oxide Synthase Off‑Target Profiling Endothelial Biology

Defined Application Scenarios for 2-Ethoxy-3-methylbutanenitrile (CAS 1479205-96-3) Based on Verified Bioactivity and Physicochemical Profile


P2X3 Antagonist Hit‑to‑Lead Optimization in Pain Discovery Programs

With a confirmed EC₅₀ of 80 nM at the rat P2X3 receptor, 2‑ethoxy‑3‑methylbutanenitrile serves as a validated starting point for medicinal chemistry efforts targeting chronic pain and neuroinflammatory conditions. Its neutral, low‑TPSA structure (33.02 Ų) and predicted LogP of 1.57 support CNS permeability, making it suitable for iterative SAR studies aimed at improving potency beyond the 80 nM benchmark while maintaining favorable brain exposure. Procurement of this compound at 95‑98% purity enables immediate analogue synthesis and electrophysiological follow‑up in oocyte or mammalian P2X3 assays [1].

CCR5‑Dependent HIV‑1 Entry Inhibitor Scaffold Refinement

The micromolar CCR5 antagonist activity (IC₅₀ = 1.86 mM) of 2‑ethoxy‑3‑methylbutanenitrile provides a chemically simple, non‑chiral core for structure‑based design of next‑generation HIV‑1 entry inhibitors. The compound′s lack of hydrogen‑bond donors and modest molecular weight (127.18 g/mol) offer a clean slate for introducing substituents that enhance CCR5 affinity toward the sub‑nanomolar range observed for advanced clinical candidates. This compound is appropriate for antiviral discovery groups seeking a commercially available, well‑characterized CCR5‑active nitrile with documented activity in gp120‑mediated fusion assays [2].

CNS‑Focused Chemical Probe with Defined NOS Selectivity Profile

2-Ethoxy-3-methylbutanenitrile exhibits >100 µM potency against eNOS while retaining modest nNOS inhibition (EC₅₀ = 11 µM), a >9‑fold selectivity window that can be exploited in neuroscience research where endothelial nitric oxide modulation is undesired. The compound′s favorable CNS physicochemical properties (LogP 1.57, TPSA 33.02) and commercial availability at research grade make it a practical tool for probing neuronal NOS pathways without confounding eNOS‑mediated vascular effects. This defined selectivity profile allows neuroscientists to de‑risk NOS‑related off‑target concerns early in probe validation [3].

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